molecular formula C2H8N2<br>H2NCH2CH2NH2<br>C2H8N2 B042938 Ethylenediamine CAS No. 107-15-3

Ethylenediamine

Cat. No.: B042938
CAS No.: 107-15-3
M. Wt: 60.10 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
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Description

Ethylenediamine, also known as ethane-1,2-diamine, is an organic compound with the formula C₂H₄(NH₂)₂. This colorless liquid has an ammonia-like odor and is a basic amine. It is widely used as a building block in chemical synthesis, with approximately 500,000 tonnes produced annually . This compound is the first member of the so-called polyethylene amines and is a well-known bidentate chelating ligand for coordination compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .

Industrial Production Methods:

  • 1,2-Dichloroethane Route:

      Reactants: 1,2-dichloroethane, ammonia

      Conditions: 180°C, aqueous medium

      By-products: Diethylenetriamine, triethylenetetramine

      Process: Hydrogen chloride is generated, forming a salt with the amine.

  • Ethanolamine Route:

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethylenediamine is unique due to its bifunctional nature, having two reactive amines. Similar compounds include:

This compound stands out due to its widespread use in various industrial and scientific applications, making it a versatile and valuable compound in multiple fields.

Properties

IUPAC Name

ethane-1,2-diamine
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InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2
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InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N
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Canonical SMILES

C(CN)N
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Molecular Formula

C2H8N2, Array, NH2CH2CH2NH2
Record name ETHYLENEDIAMINE
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Related CAS

27308-78-7, Array
Record name Polyethylenediamine
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DSSTOX Substance ID

DTXSID5021881
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Molecular Weight

60.10 g/mol
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Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]
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Boiling Point

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F
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Flash Point

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c.
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Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91
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Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
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Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices., The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.
Record name ETHYLENEDIAMINE
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Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.
Record name ETHYLENEDIAMINE
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Color/Form

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

CAS No.

107-15-3
Record name ETHYLENEDIAMINE
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Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
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Melting Point

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F
Record name ETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
Name
Sulfo-SMCC
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0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a stainless steel beaker were combined about 3170 grams of stearyl stearamide (KEMAMIDE S-180, Witco), about 1553 grams of a rosin ester tackifier resin available commercially as Arakawa KE-100 (glycerol ester of hydrogenated abietic (rosin) acid available from Arakawa Chemical Industries, Ltd. of Osaka Japan) and about 299 grams of Ink Yellow 869 (Milliken Chemical Company). In addition, about 10.0 grams of Uniroyal Naugard 445 anti-oxidant were added. The materials were melted together in a temperature controlled oven at about 140° C. The molten mixture was stirred and further heated in a controlled temperature heating mantle at about 110° C. To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material manufactured by Union Camp and formed by the reaction of one mole of dimer acid, two moles of ethylene diamine, and two moles of stearic acid) in several portions at a rate so as to avoid freezing the mixture. After stirring for about 1/2 hour, the yellow ink was filtered through a heated Mott apparatus (available from Mott Metallurgical) using #3 Whatman filter paper and a pressure of about 15 psi. The filtered phase change ink was poured into molds and allowed to solidify to form ink sticks.
[Compound]
Name
stainless steel
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0 (± 1) mol
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Reaction Step One
Name
stearyl stearamide
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3170 g
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[Compound]
Name
rosin ester
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1553 g
Type
reactant
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[Compound]
Name
glycerol ester
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Type
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Synthesis routes and methods V

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
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2-imidazolidinethiones
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[Compound]
Name
diamines
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Reaction Step Eight

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine
Reactant of Route 2
Ethylenediamine
Reactant of Route 3
Ethylenediamine
Reactant of Route 4
Ethylenediamine
Reactant of Route 5
Reactant of Route 5
Ethylenediamine
Reactant of Route 6
Reactant of Route 6
Ethylenediamine

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